alpha-Carotene

Description

Isoprenoid Pathway Precursors

All carotenoids, including alpha-carotene, are derived from the isoprenoid pathway. In plants and many bacteria, the initial precursors are generated via the methyl-erythritol phosphate (B84403) (MEP) pathway, which takes place in the plastids. frontiersin.orgresearchgate.net

The MEP pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, two products of photosynthesis. frontiersin.org This initial reaction is catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) to form 1-deoxy-D-xylulose 5-phosphate (DXP). frontiersin.org The subsequent reaction, a combined intramolecular rearrangement and reduction of DXP, is catalyzed by DXP reductoisomerase (DXR) to produce methylerythritol 4-phosphate (MEP), the first specific intermediate of the pathway. frontiersin.org Through a series of further enzymatic steps, MEP is converted into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgresearchgate.net These two molecules are the fundamental units for the biosynthesis of all isoprenoids. echelon-inc.com

The formation of the 20-carbon molecule geranylgeranyl diphosphate (GGPP) is a critical step that precedes the committed stage of carotenoid biosynthesis. aocs.org The enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP. aocs.orgontosight.ai This process involves the formation of the 10-carbon intermediate geranyl diphosphate (GPP) and the 15-carbon intermediate farnesyl diphosphate (FPP). ontosight.ainih.gov GGPP serves as the direct precursor for the synthesis of various vital molecules, including carotenoids and chlorophylls. frontiersin.orgaocs.org The first committed step in the carotenoid-specific pathway is the head-to-head condensation of two GGPP molecules by the enzyme phytoene (B131915) synthase (PSY) to yield the 40-carbon, colorless compound phytoene. aocs.orgnih.gov

Table 1: Key Enzymes and Intermediates in the Precursor Pathway

| Enzyme | Abbreviation | Substrate(s) | Product |

| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | 1-deoxy-D-xylulose 5-phosphate (DXP) | Methylerythritol 4-phosphate (MEP) |

| Geranylgeranyl diphosphate synthase | GGPPS | Farnesyl diphosphate (FPP), Isopentenyl diphosphate (IPP) | Geranylgeranyl diphosphate (GGPP) |

| Phytoene synthase | PSY | Geranylgeranyl diphosphate (GGPP) | Phytoene |

Lycopene (B16060) Cyclization and Pathway Branching

Following the formation of phytoene, a series of desaturation and isomerization reactions occur, catalyzed by enzymes such as phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO). frontiersin.orgwikipedia.org These steps convert colorless phytoene into the deeply colored, linear hydrocarbon lycopene. frontiersin.org The cyclization of lycopene represents a major bifurcation in the carotenoid biosynthetic pathway, leading to the formation of either alpha- or beta-carotene (B85742). aocs.orgoup.com

All-trans-lycopene is a symmetrical, linear tetraterpene that serves as the immediate substrate for lycopene cyclases. biorxiv.orgnih.gov The cyclization of this molecule is the critical branching point that dictates the type of cyclic carotenoids produced. aocs.orgbiorxiv.org The pathway diverges into two main branches: the β,β-branch, which produces carotenoids with two β-rings, and the β,ε-branch, which yields carotenoids containing one β-ring and one ε-ring, such as alpha-carotene. aocs.org

The synthesis of alpha-carotene is initiated by the action of lycopene ε-cyclase (LCYE). frontiersin.org This enzyme catalyzes the formation of an ε-ring at one end of the linear lycopene molecule, producing the monocyclic intermediate δ-carotene. biorxiv.orgmdpi.com A key characteristic of LCYE in higher plants is that it typically adds only a single ε-ring to the lycopene substrate. nih.gov The activity of LCYE is crucial as it directs the metabolic flux towards the α-carotene branch of the pathway. aocs.orgresearchgate.net The level of LCYE gene expression can influence the ratio of β,ε-carotenoids to β,β-carotenoids within a plant. agrobiology.ru

Following the formation of the ε-ring by LCYE, the enzyme lycopene β-cyclase (LCYB) acts on the other, unmodified end of the δ-carotene intermediate. oup.combiorxiv.org LCYB catalyzes the formation of a β-ring, completing the synthesis of alpha-carotene (β,ε-carotene). biorxiv.orgnih.gov Therefore, the production of alpha-carotene requires the coordinated and sequential action of both LCYE and LCYB. frontiersin.orgmdpi.com LCYB is also solely responsible for the synthesis of beta-carotene, where it adds a β-ring to both ends of the lycopene molecule. aocs.orgnih.gov The relative activities and competition between LCYE and LCYB for the common substrate lycopene are key determinants of the final ratio of alpha-carotene to beta-carotene in an organism. aocs.orgmdpi.com

Table 2: Lycopene Cyclization Pathway to Alpha-Carotene

| Enzyme | Abbreviation | Action | Substrate | Product |

| Lycopene ε-cyclase | LCYE | Catalyzes the formation of one ε-ring. | Lycopene | δ-Carotene |

| Lycopene β-cyclase | LCYB | Catalyzes the formation of one β-ring. | δ-Carotene | Alpha-Carotene |

Properties

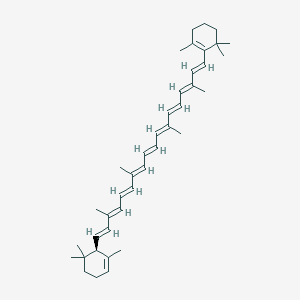

IUPAC Name |

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAOWXLWRTKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864072 | |

| Record name | 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Alpha Carotene

Genetic and Molecular Regulation of Alpha-Carotene Biosynthesis

The production of α-carotene is tightly controlled at both the genetic and molecular levels, ensuring its synthesis is coordinated with the developmental and environmental needs of the organism.

Identification and Characterization of Biosynthetic Genes

The biosynthesis of α-carotene begins with the cyclization of the linear carotenoid, lycopene (B16060). This critical branching point in the carotenoid pathway is governed by the concerted action of two key enzymes: lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB). mdpi.comd-nb.info

The gene encoding LCYE is responsible for the formation of an ε-ring at one end of the lycopene molecule, producing δ-carotene. mdpi.com Subsequently, the LCYB gene product catalyzes the formation of a β-ring at the other end of δ-carotene, yielding α-carotene. mdpi.com The presence and activity of both LCYE and LCYB are therefore essential for the synthesis of α-carotene. In many plants, including Arabidopsis, these genes have been identified and their functions confirmed through various molecular and genetic studies. nih.gov

The upstream pathway leading to lycopene involves a series of enzymes encoded by a suite of well-characterized genes. These include phytoene (B131915) synthase (PSY), phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO), which together convert geranylgeranyl diphosphate (B83284) (GGPP) into all-trans-lycopene. annualreviews.org

| Gene | Enzyme | Function in α-Carotene Biosynthesis |

| PSY | Phytoene synthase | Catalyzes the first committed step in carotenoid biosynthesis, forming phytoene. |

| PDS | Phytoene desaturase | Introduces double bonds into phytoene. |

| ZDS | ζ-carotene desaturase | Continues the desaturation process. |

| CRTISO | Carotenoid isomerase | Isomerizes carotenoid precursors to the all-trans form. |

| LCYE | Lycopene ε-cyclase | Catalyzes the formation of the ε-ring in δ-carotene. |

| LCYB | Lycopene β-cyclase | Catalyzes the formation of the β-ring to produce α-carotene from δ-carotene. |

Transcriptional and Post-Transcriptional Control Mechanisms

The expression of carotenoid biosynthetic genes, including those for α-carotene, is regulated by a complex network of transcription factors and is influenced by developmental cues and environmental signals such as light. oup.commdpi.com Several families of transcription factors have been implicated in the regulation of the carotenoid pathway. For instance, Phytochrome Interacting Factors (PIFs) can act as repressors of carotenoid biosynthesis in the dark, while factors like ELONGATED HYPOCOTYL 5 (HY5) and Golden2-like (GLK) transcription factors can act as positive regulators in the light. aocs.orgmdpi.com

Mutational Analysis in Biosynthesis Pathway Elucidation

Mutational analysis has been a powerful tool in dissecting the α-carotene biosynthetic pathway. By studying mutants with altered carotenoid profiles, researchers have been able to identify the functions of specific genes. For example, mutations in the LCYE gene in Arabidopsis thaliana lead to a significant reduction in α-carotene and its downstream product, lutein (B1675518), with a corresponding increase in β-carotene-derived carotenoids. This demonstrates the critical role of LCYE in directing flux towards the α-branch of the pathway.

Similarly, mutations in genes upstream of lycopene, such as PDS and ZDS, can lead to the accumulation of their respective substrates and a deficiency in all downstream carotenoids, including α-carotene. researchgate.net In rice, mutations in genes like OsPDS, OsZDS, OsCRTISO, and β-OsLCY have been shown to impair the synthesis of carotenoid precursors for abscisic acid, highlighting the pleiotropic effects of disruptions in this pathway. researchgate.net The characterization of a torulene-accumulating mutant in the fungus Fusarium fujikuroi led to the identification of the CarT enzyme, an oxygenase responsible for a key cleavage step, further illustrating the power of mutational studies in pathway elucidation. pnas.org

Comparative Biosynthesis Across Organisms

While the core enzymatic steps for α-carotene synthesis are conserved, there are notable differences in the presence and regulation of this pathway across different photosynthetic organisms.

Alpha-Carotene Synthesis in Higher Plants

In higher plants, the biosynthesis of α-carotene is a well-established pathway within the chloroplasts. The relative flux of lycopene into the α- and β-branches of the carotenoid pathway is largely determined by the competitive activities of LCYE and LCYB. aocs.org In many plant species, α-carotene itself does not accumulate to high levels but is instead rapidly converted to lutein by the action of carotene hydroxylases. nih.gov However, in some plants and under certain conditions, such as in the shade, α-carotene can accumulate to more significant levels. nih.gov The genes for α-carotene biosynthesis are highly conserved across higher plants, enabling straightforward identification of homologs in various species. nih.gov

Alpha-Carotene Synthesis in Algae and Cyanobacteria

The distribution of the α-carotene biosynthetic pathway is more varied in algae and cyanobacteria. Many groups of algae, particularly green algae (Chlorophyta), possess both LCYE and LCYB and are thus capable of synthesizing α-carotene and lutein. imrpress.comjmb.or.kr For example, the green microalga Chlorella (Chromochloris) zofingiensis has a characterized lycopene ε-cyclase gene (Czlcy-e) involved in α-carotene formation. mdpi.com However, some groups of algae, such as diatoms and brown algae, as well as some red algae, lack the LCYE enzyme and are therefore unable to produce α-carotene. imrpress.com

In cyanobacteria, the ability to synthesize α-carotene is rare. Most cyanobacteria only contain the β-branch of the carotenoid pathway, producing β-carotene and its derivatives. oup.comnih.gov However, a few unusual cyanobacterial genera, namely Acaryochloris and Prochlorococcus, have been found to produce α-carotene. oup.comnih.gov Interestingly, the α-carotene in Acaryochloris has an opposite chirality at the C-6' position compared to that found in plants and Prochlorococcus, suggesting a distinct evolutionary history of the LCYE enzyme in this genus. oup.comnih.gov The lycopene cyclase enzymes in cyanobacteria can also belong to different families, such as the CrtL and CruA types, further highlighting the evolutionary diversity of this pathway. ijbs.com

| Organism Group | Presence of α-Carotene Pathway | Key Enzymes | Notes |

| Higher Plants | Widespread | LCYE, LCYB | α-carotene is often a transient intermediate for lutein synthesis. |

| Green Algae | Common | LCYE, LCYB | Pathway is largely conserved with higher plants. |

| Diatoms & Brown Algae | Absent | Lacks LCYE | Unable to synthesize α-branch carotenoids. |

| Red Algae | Variable | Presence of LCYE is species-dependent. | Macrophytic red algae may have both LCYB and LCYE. imrpress.com |

| Most Cyanobacteria | Absent | Lack LCYE | Primarily synthesize β-carotene and its derivatives. |

| Acaryochloris & Prochlorococcus | Present | LCYE, LCYB (or homologs) | Rare examples of α-carotene synthesis in cyanobacteria. Acaryochloris produces α-carotene with opposite chirality. oup.comnih.gov |

Biosynthetic Variations and Gene Duplications in Microorganisms

The synthesis of alpha-carotene (α-carotene), a carotenoid featuring one beta (β) and one epsilon (ε) ionone (B8125255) ring, is not a universally conserved pathway among microorganisms. Its production hinges on the enzymatic activity of two types of lycopene cyclases: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). The presence, functionality, and genetic architecture of the genes encoding these enzymes exhibit remarkable variations across different microbial lineages, primarily shaped by events of gene duplication and subsequent functional diversification.

In most microorganisms, the cyclization of the linear precursor lycopene is a critical branch point. The concerted action of LCYE, which forms the ε-ring to produce δ-carotene, and LCYB, which subsequently adds a β-ring, results in the formation of α-carotene. oup.comfrontiersin.org However, the evolutionary history of these enzymes has led to distinct strategies for α-carotene biosynthesis in various microbial groups.

Variations in Cyanobacteria:

The capacity to synthesize α-carotene is notably rare among cyanobacteria, with most species producing only β-carotene and its derivatives. oup.com However, select genera, such as the marine picocyanobacteria Prochlorococcus and Acaryochloris, are exceptions and accumulate significant amounts of α-carotene. oup.comoup.com

Research into Prochlorococcus marinus MED4 has uncovered a key variation. This cyanobacterium possesses two distinct lycopene cyclase genes, designated crtL-b and crtL-e. nih.gov The crtL-b gene encodes a monofunctional lycopene β-cyclase, similar to those found in other cyanobacteria like Synechococcus sp. PCC 7942. oup.comnih.gov In contrast, the crtL-e gene product is a novel bifunctional enzyme that can catalyze the formation of both ε- and β-ionone rings. oup.comnih.gov When expressed in a lycopene-accumulating E. coli strain, this single enzyme can produce a mixture of α-carotene, β-carotene, δ-carotene, and ε-carotene. oup.comnih.gov This bifunctionality contrasts with the distinct monofunctional LCYE and LCYB enzymes found in plants.

It is proposed that the crtL-e gene in Prochlorococcus arose from a duplication of an ancestral crtL-b gene, followed by functional diversification. nih.govijbs.com This gene duplication event represents a pivotal evolutionary step that endowed these cyanobacteria with the ability to produce α-branch carotenoids. The presence of both genes allows for a regulated production of both α- and β-carotenes. nih.gov

Furthermore, other types of lycopene cyclases, such as CruA, have been identified in some cyanobacteria that lack the typical crtL genes, indicating that alternative, less-characterized biosynthetic pathways for cyclic carotenoids exist within this phylum. ijbs.comnih.gov

Gene Duplication and Loss in Eukaryotic Algae:

In many eukaryotic algae, particularly green algae (Chlorophyta), the evolution of α-carotene synthesis is marked by an ancient gene duplication event that gave rise to two distinct classes of lycopene cyclases, LCYB and LCYE, from a common ancestor. researchgate.netresearchgate.net This duplication preceded the divergence of many algal lineages and is fundamental to the production of lutein, a derivative of α-carotene.

However, the evolutionary trajectory following this duplication is not uniform across all algae. Several green algal species appear to have lost one of the two gene copies. For instance, Haematococcus pluvialis and Dunaliella salina have retained only the LCYB gene, while Chlamydomonas reinhardtii possesses only the LCYE gene. researchgate.netmdpi.com This differential gene loss highlights the adaptive evolution of carotenoid biosynthetic pathways in response to specific physiological and environmental pressures.

A unique and striking variation is found in prasinophyte algae belonging to the order Mamiellales, such as Ostreococcus lucimarinus. In these organisms, a single gene encodes a large fusion protein that contains both a lycopene β-cyclase and a lycopene ε-cyclase domain. researchgate.netnih.gov This fusion protein can simultaneously produce both α-carotene and β-carotene. researchgate.net This genetic architecture, where two key enzymatic functions are combined into one polypeptide, represents a distinct evolutionary solution for the synthesis of asymmetric carotenoids and likely resulted from a gene fusion event following the initial duplication.

The table below summarizes the variations in lycopene cyclase genes and their evolutionary outcomes in selected microorganisms.

| Organism/Group | Lycopene Cyclase Gene(s) | Type of Enzyme(s) | Key Biosynthetic Feature/Variation | Evolutionary Implication |

| Prochlorococcus marinus | crtL-b, crtL-e | Monofunctional β-cyclase; Bifunctional ε-/β-cyclase | Possesses two distinct cyclases, one being bifunctional. nih.gov | Gene duplication of an ancestral cyclase gene followed by functional diversification enabled α-carotene synthesis. nih.govijbs.com |

| Green Algae (general) | LCYB, LCYE | Monofunctional β-cyclase; Monofunctional ε-cyclase | An ancient gene duplication event created two distinct cyclase types. researchgate.netresearchgate.net | Established the α- and β-branches of carotenoid synthesis. |

| Haematococcus pluvialis | LCYB | Monofunctional β-cyclase | Contains only the β-cyclase gene. researchgate.netfrontiersin.org | Secondary loss of the LCYE gene during evolution. researchgate.net |

| Chlamydomonas reinhardtii | LCYE | Monofunctional ε-cyclase | Contains only the ε-cyclase gene. researchgate.net | Secondary loss of the LCYB gene during evolution. researchgate.net |

| Ostreococcus lucimarinus | OluLCY (fusion gene) | Fusion protein with LCYB and LCYE domains | A single gene encodes a polypeptide with both cyclase activities. researchgate.netnih.gov | Gene fusion event provides a compact genetic architecture for α-carotene synthesis. |

These variations underscore the dynamic nature of microbial metabolic pathways. Gene duplication serves as a fundamental source of evolutionary novelty, providing the raw genetic material for enzymes to acquire new or modified functions, such as the bifunctional activity of CrtL-e in Prochlorococcus or the emergence of a dedicated LCYE from an ancestral LCYB in algae. Subsequent events like gene loss or gene fusion further refine these pathways, leading to the diverse strategies for α-carotene biosynthesis observed in the microbial world today.

Metabolism of Alpha Carotene

Factors Influencing Alpha-Carotene Metabolism in Research Models

The efficiency of alpha-carotene absorption and its subsequent conversion to vitamin A is not constant but is influenced by a variety of factors. Research using different models has shed light on these modulators, which range from dietary components to inherent biological differences between species.

The composition of a meal can significantly affect the bioavailability and metabolism of carotenoids, including alpha-carotene.

Dietary Fat: The presence of fat in a meal is considered essential for the optimal absorption of carotenoids. mdpi.com Fats stimulate the secretion of bile acids, which are necessary to emulsify the carotenoids and incorporate them into micelles, facilitating their uptake by intestinal cells. An intake of 3 to 5 grams of fat in a meal is suggested to be crucial for this process. mdpi.com

Dietary Fiber: Conversely, dietary fiber can negatively impact carotenoid absorption. mdpi.com Fiber can trap carotenoids within the food matrix, making them less accessible for absorption, and can also interact with bile acids, leading to increased excretion of fat-soluble compounds. mdpi.com

Protein: The binding of carotenoids to proteins within the food matrix, such as the protein-carotenoid complexes in spinach, can make them less available for absorption compared to carotenoids dissolved in lipid droplets. mdpi.com

Other Carotenoids: The presence of other carotenoids can also influence the activity of cleavage enzymes, although the specific interactions are complex. nih.gov

| Dietary Component | Effect on Alpha-Carotene Metabolism | Mechanism of Action |

| Fat | Positive | Enhances absorption by facilitating micelle formation. mdpi.com |

| Fiber | Negative | Decreases absorption by trapping carotenoids and interacting with bile acids. mdpi.com |

| Protein | Negative | Can reduce bioavailability by binding carotenoids in the food matrix. mdpi.com |

This table outlines the influence of key dietary components on the metabolism of alpha-carotene.

Significant variability exists in how different animal species absorb and metabolize carotenoids, making the choice of an appropriate animal model crucial for research. nih.govescholarship.org These differences are particularly pronounced when comparing rodents to primates, including humans.

Rodents (Rats and Mice): Rodents are generally considered poor absorbers of intact carotenoids. researchgate.net Studies have shown that when rats are given [14C]beta-carotene, no detectable labeled beta-carotene (B85742) appears in their serum, although small amounts can be found in the liver. nih.gov They efficiently convert beta-carotene to vitamin A, but only absorb the intact carotenoid when it is supplied at very high, supraphysiological levels. researchgate.net The expeditious metabolism of carotenoids in rodents can be a limiting factor in certain research applications. researchgate.net

Non-human Primates (Monkeys): In contrast, non-human primates show a metabolic pattern more similar to humans. nih.gov Following oral administration of [14C]beta-carotene to Rhesus monkeys, both [14C]retinol and intact [14C]beta-carotene were found in the serum. nih.gov Their livers and other organs were also found to contain various dietary carotenoids, including alpha-carotene, confirming their ability to absorb these compounds intact. nih.gov This makes primates a more suitable model for studies aiming to mimic human carotenoid absorption and metabolism. researchgate.net

These interspecies differences underscore the caution required when extrapolating findings from rodent studies to human nutrition. nih.gov

Degradation Mechanisms of Alpha-Carotene

Alpha-carotene (α-carotene), a prominent member of the carotenoid family, undergoes degradation through complex metabolic routes. These processes, broadly categorized as enzymatic and non-enzymatic pathways, are crucial in determining the bioavailability and physiological functions of this compound. The degradation involves the breakdown of the polyene chain, leading to the formation of various smaller molecules, including apocarotenoids, which themselves can be biologically active.

Enzymatic Degradation Pathways

The enzymatic breakdown of α-carotene is a regulated process mediated by specific enzymes that cleave the molecule at distinct positions. This controlled degradation is essential for producing vital metabolites, including vitamin A.

The primary enzymes involved in carotenoid metabolism are the carotenoid cleavage dioxygenases (CCDs). nih.gov These enzymes are responsible for the oxidative cleavage of carotenoids in plants and other organisms. nih.gov In humans and other animals, the key enzyme for vitamin A synthesis from provitamin A carotenoids is β-carotene 15,15'-oxygenase 1 (BCO1). oregonstate.eduiupac.org BCO1 facilitates the central cleavage of provitamin A carotenoids to produce retinal. oregonstate.edu Research has shown that α-carotene is also a substrate for this enzyme, which cleaves it to yield retinal and α-retinal. iupac.org

Another class of enzymes, the β-carotene 9',10'-oxygenase 2 (BCO2), can also cleave provitamin A carotenoids, although its activity is generally higher towards nonprovitamin A carotenoids. oregonstate.edu

In plants, the degradation of α-carotene is also well-documented. For instance, the enzyme DcCCD4 in carrots (Daucus carota) has been shown to catalyze the cleavage of α-carotene at the 9, 10 (and 9', 10') double bonds. nih.gov Studies involving the overexpression of the DcCCD4 gene in orange carrots resulted in a pale yellow taproot color and a sharp decrease in both α-carotene and β-carotene levels, confirming the enzyme's role in their degradation. nih.gov

Furthermore, in the α-carotenoid branch of plant metabolism, α-carotene can be hydroxylated by cytochrome P450 enzymes, specifically CYP97A and CYP97C, to form lutein (B1675518). nih.gov It has also been observed that the stereochemistry of α-carotene can influence its metabolism. The L-isomer of α-carotene may act as an antagonist towards the D-form, potentially by partially blocking the specific enzyme system responsible for converting α-carotene into vitamin A. oup.com

Table 1: Key Enzymes in the Degradation of Alpha-Carotene

| Enzyme Name | Abbreviation | Substrate(s) | Cleavage Position | Resulting Product(s) | Organism/Tissue |

| Beta-carotene 15,15'-oxygenase 1 | BCO1 | α-Carotene, β-Carotene | 15,15' double bond | Retinal, α-Retinal | Animals |

| Carotenoid Cleavage Dioxygenase 4 | CCD4 | α-Carotene, β-Carotene | 9,10 (9',10') double bonds | Apocarotenoids | Plants (e.g., Carrot) |

| Cytochrome P450 97A | CYP97A | α-Carotene | N/A (Hydroxylation) | Lutein (with CYP97C) | Plants |

| Cytochrome P450 97C | CYP97C | α-Carotene | N/A (Hydroxylation) | Lutein (with CYP97A) | Plants |

Non-Enzymatic Oxidation Pathways

Beyond enzymatic control, α-carotene is susceptible to degradation through non-enzymatic oxidation. This process is primarily driven by the molecule's highly unsaturated structure, which consists of a long chain of conjugated double bonds. researchgate.netnih.gov This chemical feature makes it reactive towards various oxidizing agents, particularly reactive oxygen species (ROS). researchgate.netresearchgate.net

Several environmental and chemical factors can initiate and accelerate the non-enzymatic degradation of α-carotene, including the presence of oxygen, exposure to light, elevated temperatures, and acidic pH levels. researchgate.netscielo.brmdpi.com The oxidative process is complex and can involve several reactions, such as epoxidation, followed by the cleavage of the polyene chain into smaller molecules like apocarotenals. scielo.br These fragments can then undergo further modifications, resulting in a variety of volatile and non-volatile compounds. scielo.br

Research comparing the stability of different carotenes has provided insights into their relative degradation rates. In one study conducted at 37°C, the degradation rate of α-carotene was found to be slower than that of both lycopene (B16060) and β-carotene. researchgate.net This study also highlighted the antioxidant capacity of α-carotene, noting its ability to inhibit the formation of hydroperoxides. researchgate.net However, the protective antioxidant effect of carotenes diminishes significantly at higher temperatures. At 60°C, the degradation rate of carotenes was observed to be 6 to 8 times faster than at 37°C, and they no longer exhibited an antioxidant effect. researchgate.net

The interaction with free radicals is a key aspect of non-enzymatic degradation. nih.gov The system of conjugated double bonds in the α-carotene molecule makes it an effective scavenger of these reactive species. nih.govmdpi.com This reactivity, while contributing to its antioxidant properties, also leads to its own breakdown. The exact pathways of non-enzymatic degradation have not been fully elucidated and can vary depending on the specific physiological conditions. nih.govmdpi.com

Table 2: Factors Influencing Non-Enzymatic Degradation of Alpha-Carotene

| Factor | Effect on Alpha-Carotene | Mechanism |

| Oxygen | Promotes degradation | Direct oxidation of the polyene chain. nih.govmdpi.com |

| Light | Accelerates degradation | Provides energy for photo-oxidation reactions. nih.govscielo.br |

| Temperature | Increases degradation rate | Higher temperatures provide the activation energy for oxidation reactions. researchgate.netmdpi.com |

| pH (acidity) | Can increase degradation | Protonation and isomerization can lead to the formation of degradation products. researchgate.net |

| Reactive Oxygen Species (ROS) | Induces degradation | ROS, such as singlet oxygen and peroxyl radicals, directly attack the double bonds. researchgate.netresearchgate.net |

Biological Functions and Mechanisms of Action of Alpha Carotene in Research Models

Cellular Mechanisms of Action

The biological effects of alpha-carotene at the cellular level are multifaceted, involving its capacity as an antioxidant and its ability to modulate key cellular processes such as proliferation and differentiation. actascientific.comportlandpress.com These mechanisms are fundamental to understanding its potential role in health and disease.

Anti-oxidative Capacity in Cellular Systems

Alpha-carotene is known for its antioxidant properties, which enable it to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. caringsunshine.comportlandpress.com Oxidative damage is implicated in the development of various chronic diseases. caringsunshine.comportlandpress.com

Singlet oxygen (¹O₂) is a highly reactive, non-radical ROS that can inflict damage on crucial biological molecules like lipids, proteins, and DNA. cyanotech.commdpi.com Carotenoids, including alpha-carotene, are recognized as efficient quenchers of singlet oxygen. cyanotech.comnih.gov The mechanism primarily involves a physical process where the excited energy of singlet oxygen is transferred to the carotenoid molecule, which then dissipates this energy as heat, returning to its ground state without being chemically altered. nih.gov This process allows a single carotenoid molecule to quench numerous singlet oxygen molecules.

Studies comparing various carotenoids have shown that they generally exhibit stronger singlet oxygen quenching activities than other antioxidants like α-tocopherol. cyanotech.com The quenching efficiency of carotenoids is linked to the number of conjugated double bonds in their structure. cyanotech.com While all carotenoids tested demonstrate the ability to quench singlet oxygen, their effectiveness can vary. cyanotech.comnih.gov

Alpha-carotene also functions as a free radical scavenger, neutralizing unstable molecules that can cause cellular damage. nih.govcaringsunshine.com This activity is a key aspect of its antioxidant capacity. caringsunshine.com Laboratory studies have demonstrated that alpha-carotene can effectively scavenge free radicals, thereby reducing oxidative stress. caringsunshine.com The process involves the donation of an electron from the carotenoid to the free radical, stabilizing it and preventing a chain reaction of oxidative damage.

| Antioxidant Mechanism | Description | Key Features of Alpha-Carotene's Role |

| Singlet Oxygen Quenching | Deactivation of highly reactive singlet oxygen. | Primarily a physical quenching mechanism. Efficiency is related to the number of conjugated double bonds. |

| Free Radical Scavenging | Neutralization of unstable free radicals. | Donates an electron to stabilize free radicals. Contributes to the reduction of oxidative stress. |

Modulation of Cellular Proliferation and Differentiation

Beyond its antioxidant role, alpha-carotene has been shown to influence cellular proliferation and differentiation, fundamental processes in growth and development that are often dysregulated in diseases like cancer. actascientific.comsci-hub.se

In vitro studies have demonstrated that alpha-carotene can inhibit the proliferation of various cancer cell lines. actascientific.comresearchgate.net For instance, research has indicated that alpha-carotene was more effective than beta-carotene (B85742) in suppressing the proliferation of human neuroblastoma cells. actascientific.com The anti-proliferative effects of carotenoids are often associated with their ability to induce changes in cellular morphology, leading to cell rounding and detachment from culture plates. nih.gov

Furthermore, alpha-carotene has been shown to inhibit the invasion and migration of cancer cells, which are critical steps in metastasis. researchgate.netnih.gov Studies on Lewis lung carcinoma cells revealed that alpha-carotene significantly inhibited invasion and migration. nih.gov These effects are linked to the modulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). nih.gov

| Cancer Cell Line | Observed Effect of Alpha-Carotene | Reference |

| Human Neuroblastoma | More effective inhibition of proliferation compared to beta-carotene. | actascientific.com |

| Lewis Lung Carcinoma | Inhibition of invasion and migration. | nih.gov |

| Various Malignant Cell Lines | Induction of morphological changes and reduction in proliferation. | nih.gov |

The control of cell cycle progression is a critical mechanism for regulating cell proliferation. sci-hub.se Carotenoids, including alpha-carotene, have been found to modulate the cell cycle, often leading to cell cycle arrest at specific phases. actascientific.comnih.gov This prevents cancer cells from dividing and proliferating.

One of the key mechanisms through which carotenoids exert this effect is by influencing the expression of proteins that regulate the cell cycle. sci-hub.senih.gov For example, some carotenoids have been shown to down-regulate the expression of cyclins, such as cyclin D1, which are crucial for the transition from the G1 to the S phase of the cell cycle. actascientific.com Concurrently, they can up-regulate the expression of cyclin-dependent kinase inhibitors like p21 and p27, which act to halt the cell cycle. actascientific.comnih.gov

Another important aspect of carotenoid action is the enhancement of gap junctional intercellular communication (GJIC). nih.govoup.com Gap junctions are channels that allow direct communication between adjacent cells, and their proper functioning is crucial for controlling cell growth. nih.govmdpi.com Several carotenoids, including alpha-carotene, have been shown to increase GJIC in a dose-dependent manner. nih.govoup.com This enhancement of cell-to-cell communication is strongly correlated with the inhibition of neoplastic transformation. nih.govoup.com The mechanism for this appears to involve the up-regulation of connexin43, a major protein component of gap junctions. nih.govdoi.org Interestingly, this effect seems to be independent of the provitamin A or antioxidant properties of the carotenoids. nih.gov

Mechanisms of Anti-metastatic Activity

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. Research has highlighted the potential of alpha-carotene to interfere with this multi-step process through various mechanisms.

Inhibition of Cell Invasion and Migration

In vitro studies have demonstrated that alpha-carotene can significantly inhibit the invasion and migration of cancer cells. For instance, in human hepatocarcinoma SK-Hep-1 cells, treatment with alpha-carotene led to a concentration-dependent inhibition of cell invasion, migration, and adhesion. nih.gov This effect was found to be more potent than that of beta-carotene at the same concentrations. nih.gov Similar inhibitory effects on invasion and migration have been observed in Lewis lung carcinoma (LLC) cells. nih.govbiocrick.com

Modulation of Matrix Metalloproteinase (MMP) Activities

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix (ECM), a key process in enabling cancer cells to invade surrounding tissues. Alpha-carotene has been shown to modulate the activity of these crucial enzymes. Specifically, research indicates that alpha-carotene treatment significantly decreases the activities of MMP-2 and MMP-9 in both human hepatocarcinoma SK-Hep-1 cells and Lewis lung carcinoma cells. nih.govmdpi.comsci-hub.se This inhibition of MMP activity is a critical mechanism by which alpha-carotene may prevent cancer cell invasion. Furthermore, studies in a general population cohort have shown an independent inverse relationship between plasma levels of provitamin A carotenoids, including alpha-carotene, and MMP-9, suggesting a link between these carotenoids and matrix turnover. nih.gov

Influence on Urokinase Plasminogen Activator and Plasminogen Activator Inhibitor Pathways

Impact on Integrin-Mediated Signaling Pathways (e.g., FAK, MAPK phosphorylation)

Integrins are cell surface receptors that mediate cell-matrix interactions and play a crucial role in activating intracellular signaling pathways that promote cell migration and survival. One such key pathway involves the focal adhesion kinase (FAK) and the mitogen-activated protein kinase (MAPK) cascade. upenn.eduimrpress.com Studies have shown that alpha-carotene can attenuate these signaling pathways. In Lewis lung carcinoma cells, alpha-carotene inhibited integrin β1-mediated phosphorylation of FAK, which subsequently led to a decrease in the phosphorylation of the MAPK family of proteins. nih.govmdpi.com Similarly, in human hepatocarcinoma SK-Hep-1 cells, alpha-carotene attenuated FAK-mediated phosphorylation of the MAPK family, resulting in decreased protein expression of Rho and Rac 1, small GTPases involved in cell motility. nih.govncl.edu.tw

Physiological Roles in Model Organisms

Beyond its anti-metastatic potential, alpha-carotene exhibits a range of physiological functions in various model organisms.

As a provitamin A carotenoid, alpha-carotene can be converted into retinol (B82714) (vitamin A) in the body, which is essential for vision, immune function, and embryonic development. wikipedia.orgnih.gov In plants and algae, carotenoids like alpha-carotene are crucial for photosynthesis, where they absorb light energy and protect against photo-oxidative damage. wikipedia.orgoup.com

In animal models, research has explored the broader health implications of alpha-carotene. For instance, in a study using hairless mice, dietary supplementation with beta-carotene, a structurally similar carotenoid, was shown to suppress UVA-induced skin wrinkling and the activity of MMP-9, suggesting a role in skin health. researchgate.net In microorganisms, carotenoids are involved in the adaptive response to low temperatures by regulating membrane fluidity and protecting against oxidative stress. mdpi.com

The table below summarizes the key research findings on the anti-metastatic mechanisms of alpha-carotene.

| Mechanism | Model System | Key Findings | References |

| Inhibition of Cell Invasion & Migration | Human Hepatocarcinoma SK-Hep-1 cells | Concentration-dependent inhibition of invasion, migration, and adhesion. | nih.gov |

| Lewis Lung Carcinoma (LLC) cells | Significant inhibition of invasion and migration. | nih.govbiocrick.com | |

| Modulation of MMP Activities | Human Hepatocarcinoma SK-Hep-1 cells | Decreased activities of MMP-2 and MMP-9. | nih.govsci-hub.se |

| Lewis Lung Carcinoma (LLC) cells | Decreased activities of MMP-2 and MMP-9. | mdpi.com | |

| General Population Cohort (Plasma) | Inverse association of provitamin A carotenoids with MMP-9. | nih.gov | |

| Regulation of TIMP Expression | Human Hepatocarcinoma SK-Hep-1 cells | Increased protein expression of TIMP-1 and TIMP-2. | nih.govsci-hub.se |

| Lewis Lung Carcinoma (LLC) cells | Increased protein expression of TIMP-1 and TIMP-2. | mdpi.com | |

| Influence on uPA/PAI Pathway | Human Hepatocarcinoma SK-Hep-1 cells | Decreased uPA activity and increased PAI-1 expression. | nih.gov |

| Lewis Lung Carcinoma (LLC) cells | Decreased uPA activity and increased PAI-1 expression. | nih.govmdpi.com | |

| Impact on Integrin-Mediated Signaling | Lewis Lung Carcinoma (LLC) cells | Inhibited integrin β1-mediated phosphorylation of FAK and subsequent MAPK phosphorylation. | nih.govmdpi.com |

| Human Hepatocarcinoma SK-Hep-1 cells | Attenuated FAK-mediated phosphorylation of MAPK family and decreased Rho and Rac 1 expression. | nih.govncl.edu.tw |

Photooxidative Protection in Photosynthetic Systems (Plants)

Alpha-carotene, a member of the carotenoid family, plays a crucial role in the protection of photosynthetic systems in plants from photooxidative damage. nih.govwikipedia.org Carotenoids are essential pigments in the photosynthetic apparatus, where they perform two primary functions: light harvesting and photoprotection. nih.govnih.govwikipedia.org They absorb light energy in the blue-green spectral region and transfer it to chlorophylls, thereby broadening the range of light wavelengths that can be used for photosynthesis. nih.gov

Perhaps more critically, alpha-carotene and other carotenoids protect the photosynthetic machinery from the damaging effects of excess light. nih.gov During photosynthesis, reactive oxygen species (ROS) can be generated, which can lead to photooxidative damage. nih.gov Carotenoids, including alpha-carotene, help to mitigate this damage by quenching the triplet state of chlorophyll (B73375) molecules, which are formed under high light conditions, and by scavenging singlet oxygen. wikipedia.orgatamanchemicals.com This process, known as non-photochemical quenching, dissipates excess light energy as heat, thus preventing the formation of harmful ROS. nih.gov The protective role of carotenoids against the destructive effects of photosensitizing molecules is a key area of research. frontiersin.org

Influence on Carcinogenesis in Animal Models

Research in animal models has demonstrated the potential of alpha-carotene to inhibit spontaneous liver carcinogenesis. In a study involving C3H/He male mice, which have a high incidence of spontaneous liver tumor development, supplementation with alpha-carotene in their drinking water for 40 weeks resulted in a significant decrease in the mean number of hepatomas compared to the control group. nih.govaacrjournals.orgkarger.commdpi.com Specifically, the alpha-carotene-treated group developed an average of 3.0 tumors per mouse, whereas the control group developed 6.3 tumors per mouse. karger.commdpi.com This inhibitory effect of alpha-carotene on spontaneous hepatic carcinogenesis has been noted in multiple studies. mdpi.comlipidmaps.org

Alpha-carotene has also been shown to be effective in suppressing the promotion stage of lung carcinogenesis in mouse models. nih.govaacrjournals.orgimrpress.com In a two-stage lung carcinogenesis experiment in mice, where 4-nitroquinoline (B1605747) 1-oxide was used as the initiator and glycerol (B35011) as the promoter, alpha-carotene administration significantly reduced the number of lung tumors per mouse to about 30% of that in the control group. nih.govaacrjournals.org Further research has indicated that alpha-carotene can inhibit the metastasis of Lewis lung carcinoma cells in vitro and suppress lung metastasis in tumor-xenografted mice, particularly when used in combination with the chemotherapy drug taxol. researchgate.netnih.gov These findings suggest that alpha-carotene may act as an anti-metastatic agent. researchgate.netnih.gov

Table 1: Effect of Alpha-Carotene on Lung Tumorigenesis in Mice

| Model | Treatment | Outcome | Reference |

|---|---|---|---|

| Two-stage lung carcinogenesis (4-nitroquinoline 1-oxide and glycerol) | Alpha-carotene | Reduced number of lung tumors to ~30% of control | nih.govaacrjournals.org |

| Lewis Lung Carcinoma Xenograft | Alpha-carotene (5mg/kg) | Decreased lung metastasis | nih.gov |

| Lewis Lung Carcinoma Xenograft | Alpha-carotene + Taxol | Suppressed lung metastasis and tumor growth | nih.gov |

Attenuation of Organ Enlargement in Disease Models (e.g., APCMin/+ mice)

Studies using the APCMin/+ mouse model, a model for intestinal neoplasia, have shown that dietary factors can influence polyp development and organ weight. While specific studies focusing solely on alpha-carotene's effect on organ enlargement in this model are limited, research on general vitamin intake provides some context. In APCMin/+ mice, both vitamin deficiency and over-supplementation have been shown to increase the weight of the small intestine and pancreas. researchgate.net The APCMin/+ mice inherently develop heavier stomachs, small intestines, caeca, and colons compared to wild-type mice. researchgate.net Further research is needed to specifically elucidate the role of alpha-carotene in attenuating organ enlargement in this and other disease models.

Immunomodulatory Effects in Animal Models

Emerging research suggests that carotenoids, including alpha-carotene, can modulate the composition of the gut microbiota. accscience.comtandfonline.com A study in BALB/c mice showed that supplementation with a carotene mixture containing alpha-carotene altered the gut microbiota composition. accscience.com In unvaccinated mice, the supplementation led to a reduction in short-chain fatty acid (SCFA) producers like Odoribacter and Monoglobus. accscience.com Conversely, in vaccinated mice, the carotene supplementation enriched the levels of SCFA producers from the Ruminococcaceae family and reduced the levels of the pathobiont Mucispirillum. accscience.com Other studies have also indicated that dietary carotenoids can lead to quantitative changes in intestinal bacteria, favoring the growth of beneficial bacteria. tandfonline.com For instance, a positive correlation has been observed between alpha-carotene intake and the abundance of Lachnospiraceae NK4A136 group. springermedizin.de

Table 2: Modulation of Gut Microbiota by Alpha-Carotene in Animal Models

| Animal Model | Treatment | Effect on Gut Microbiota | Reference |

|---|---|---|---|

| BALB/c Mice (unvaccinated) | Carotene mix (33.3% α-carotene) | Reduced Odoribacter and Monoglobus | accscience.com |

| BALB/c Mice (vaccinated) | Carotene mix (33.3% α-carotene) | Enriched Ruminococcaceae, reduced Mucispirillum | accscience.com |

Effects on Antigen-Specific Splenocyte Proliferation

The proliferation of splenocytes, which are immune cells located in the spleen, in response to specific antigens is a critical aspect of the adaptive immune response. Research has explored the influence of carotenoids, including alpha-carotene, on this process.

Another investigation in a mouse model focused on the impact of diets high in alpha- or beta-carotene on oral sensitization to the antigen ovalbumin (OVA). researchgate.net The results showed that after being re-stimulated with OVA in vitro, splenocytes from mice on the carotenoid-rich diets produced lower levels of T-helper 2-type cytokines. researchgate.net This points towards an inhibitory effect on specific T-cell activation within the mucosal immune system, which could influence the nature and magnitude of the proliferative response. researchgate.net

Further research has examined the immunomodulatory effects of various carotenoid complexes. One study observed that a carotenoid complex containing alpha-carotene, along with other carotenoids like beta-carotene, lutein (B1675518), and lycopene (B16060), resulted in a notable increase in lymphocyte proliferation in rats. bioline.org.br Carotenoids are generally recognized for their ability to stimulate the proliferation of both B- and T-lymphocytes. nih.gov

| Research Model | Carotenoid Intervention | Key Findings on Splenocyte Response | Reference |

|---|---|---|---|

| BALB/c Mice (Vaccinated) | Supplement with 33.3% α-carotene and 66.6% β-carotene | Increased SARS-CoV-2 antigen-specific splenocyte proliferation. | accscience.com |

| B10A Mice (Orally Sensitized) | Diet high in alpha- or beta-carotene | Lower production of T-helper 2-type cytokines by splenocytes after re-stimulation with ovalbumin antigen. | researchgate.net |

| Albino Wistar Rats | Carotenoid complex including alpha-carotene | Observed increase in lymphocyte proliferation compared to control. | bioline.org.br |

Association with Telomere Length Regulation in Pre-clinical Models

Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division. Accelerated telomere shortening is considered a biomarker of cellular aging and is associated with various age-related diseases. isciii.es Pre-clinical and observational studies have investigated the potential role of carotenoids, such as alpha-carotene, in regulating telomere length.

The primary mechanism through which alpha-carotene and other carotenoids are thought to influence telomere length is by mitigating oxidative stress. mdpi.comresearchgate.net Oxidative stress is known to accelerate the shortening of telomeres. researchgate.net As potent antioxidants, carotenoids can neutralize reactive oxygen species, thereby protecting DNA from damage and potentially slowing the rate of telomere attrition. researchgate.netnih.gov This protective effect on DNA is a key finding in pre-clinical research that provides a basis for the observed associations between carotenoid levels and telomere length. mdpi.com

In addition to their antioxidant activity, carotenoids are involved in modulating cellular signaling pathways related to inflammation and immune responses, both of which can impact telomere maintenance. mdpi.comnih.gov Many studies have highlighted the positive effects of vitamins and other dietary components in preventing telomere shortening by reducing oxidative stress, supporting immune responses, and preventing DNA damage. mdpi.com While much of the direct evidence comes from human observational studies, these findings are based on mechanisms explored in pre-clinical models. For instance, a positive relationship has been observed in adults between serum levels of vitamin A derivatives, including α-carotene, and telomere length. mdpi.com

| Model/Study Type | Key Focus | Relevant Findings | Reference |

|---|---|---|---|

| Review of Pre-clinical Mechanisms | Oxidative Stress | Oxidative stress accelerates telomere shortening; carotenoids act as antioxidants, which may increase telomere length. | researchgate.net |

| Review of Molecular Mechanisms | Antioxidant and Anti-inflammatory Pathways | Carotenoids may help maintain telomere length by decreasing oxidative stress and inflammation. | isciii.es |

| Review of Human and Mechanistic Studies | Serum Carotenoids | A positive relationship is noted between serum levels of α-carotene and telomere length in adults, linked to antioxidant and DNA protection mechanisms. | mdpi.com |

Analytical Methodologies for Alpha Carotene Research

Extraction and Purification Techniques

The initial and critical steps in the study of alpha-carotene from natural sources involve its extraction from the sample matrix and subsequent purification. These processes are essential to remove interfering substances such as oils, chlorophylls, and other pigments, which can compromise the accuracy of analytical quantification. The choice of method depends on the nature of the sample, the concentration of alpha-carotene, and the intended analytical technique.

Solvent-Based Extraction Optimization

Solvent extraction is a foundational technique for isolating alpha-carotene. The selection of an appropriate solvent or a combination of solvents is paramount for achieving high extraction efficiency. The polarity of the solvent plays a crucial role; polar solvents like ethanol (B145695) and acetone (B3395972) are effective for extracting polar carotenoids, while non-polar solvents such as hexane (B92381) and petroleum ether are preferred for non-polar carotenoids like alpha-carotene. researchgate.net

The optimization of extraction conditions is a key area of research to maximize the yield of alpha-carotene while minimizing its degradation. Factors that are often optimized include the type of solvent, the ratio of solvent to solid material, extraction time, and temperature. For instance, in the extraction of total carotenoids from rapeseed, a mixture of petroleum ether and acetone was found to be the most suitable. scispace.com Research has shown that a combination of hexane and acetone is also highly effective for extracting carotenoids from various plant materials. jetir.orgjocpr.com The process often involves crushing the sample in a mortar with the solvent mixture, followed by filtration. jetir.org To enhance the separation of carotenoids from the aqueous phase, a salt solution, such as 10% NaCl, is often added during the partitioning step in a separating funnel. jetir.orgjocpr.com

Advanced extraction techniques are also being employed to improve efficiency and reduce the use of toxic organic solvents. Pressurized Liquid Extraction (PLE), which uses conventional solvents at elevated temperatures and pressures, has been shown to require less solvent and shorter extraction times. nih.gov For example, pressurized hot ethanol has been successfully used to extract carotenoids from carrot by-products. nih.gov Other modern methods include microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), which can enhance extraction yields by disrupting the plant cell matrix. mdpi.com The optimization of these processes involves careful control of parameters like temperature, time, and solvent-to-solid ratio to prevent the thermal degradation of alpha-carotene. nih.govmdpi.com

| Extraction Parameter | Optimized Condition/Solvent | Source Material Example | Reference |

| Solvent System | Hexane:Acetone (1:1) | Vegetables, Fruits | jetir.orgjocpr.com |

| Solvent System | Petroleum Ether:Acetone | Rapeseed | scispace.com |

| Extraction Technique | Pressurized Liquid Extraction (PLE) | Carrot By-products | nih.gov |

| Temperature (PLE) | 60 °C | Carrot By-products | nih.gov |

| Extraction Time (PLE) | 10 minutes | Carrot By-products | nih.gov |

Chromatographic Purification Methods (e.g., Modern Chromatography)

Following extraction, chromatographic techniques are indispensable for purifying alpha-carotene from the crude extract. The birth of modern chromatography is closely linked to the separation of alpha- and beta-carotene (B85742) by Richard Kuhn and Edgar Lederer in 1931. nobelprize.org This historical breakthrough laid the foundation for the sophisticated purification methods used today. nobelprize.org

Column Chromatography (CC) is a classic and widely used method for the preparative separation of carotenoids. service.gov.uk The extract is loaded onto a column packed with an adsorbent material (stationary phase), and a solvent (mobile phase) is passed through it to separate the components based on their differential adsorption. The separated fractions are then collected for further analysis.

Countercurrent Chromatography (CCC) is a modern liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can cause sample degradation. mdpi.com This method has been successfully applied to the purification of alpha-carotene from carrot extracts. A study utilized a non-aqueous ternary solvent system of n-hexane/benzotrifluoride/acetonitrile to achieve a high-purity separation of alpha-carotene, beta-carotene, and lutein (B1675518). researchgate.net

Hydrophobic Interaction Chromatography (HIC) is another advanced purification technique. A novel process using preparative HIC has been developed for the purification of carotenoid-rich extracts obtained by supercritical fluid extraction. reading.ac.uk In this method, carotenoids are adsorbed onto a hydrophobic resin and then selectively eluted with a solvent like acetone. reading.ac.uk

The selection of the chromatographic method is critical and is often tailored to the specific research goal, whether it is for bulk purification or for obtaining highly pure standards for subsequent analytical quantification.

Chromatographic Separation and Quantification

Once extracted and purified, alpha-carotene is typically separated from other carotenoids and quantified using various chromatographic techniques. These methods offer high resolution and sensitivity, making them ideal for the analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is considered the gold standard for the analysis of carotenoids due to its high sensitivity, resolution, and versatility. creative-proteomics.com The technique separates compounds based on their interactions with a stationary phase (packed in a column) and a mobile phase.

For alpha-carotene analysis, reversed-phase columns, particularly C18 and C30, are widely used. mdpi.commdpi.com A C30 column is often preferred for its ability to resolve geometric isomers of carotenoids. sigmaaldrich.com The mobile phase typically consists of a mixture of organic solvents like methanol, acetonitrile, and dichloromethane, sometimes with modifiers like ammonium (B1175870) acetate. mdpi.comnih.gov For example, an isocratic HPLC method using a mobile phase of methanol:acetonitrile:chloroform (25:60:15) has been reported for the simultaneous analysis of alpha-carotene and other fat-soluble vitamins in plasma. nih.gov Another method successfully separated cis/trans isomers of alpha-carotene using a mobile phase of hexane and acetone (99:1 or 99.5:0.5, v/v) on a calcium hydroxide (B78521) column. epa.gov

Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, which allows for quantification based on the characteristic absorption spectra of carotenoids. creative-proteomics.comepa.gov Alpha-carotene is typically quantified at its maximum absorption wavelength, which is around 445-450 nm. mdpi.comepa.gov The use of a PDA detector also aids in the identification of peaks by comparing their spectra with those of authentic standards. epa.gov

| HPLC Column | Mobile Phase | Application | Reference |

| Radial-Pak C-18 | Methanol:Acetonitrile:Chloroform (25:60:15) | Plasma analysis | nih.gov |

| YMC C30 | Methanol/Ammonium Acetate & MTBE/Methanol/Ammonium Acetate | Human serum and breast milk | mdpi.com |

| Calcium Hydroxide | Hexane:Acetone (99:1 or 99.5:0.5) | Carrot juice | epa.gov |

| Spheri-5-RP-18 | Acetonitrile:Dichloromethane:Methanol (70:20:10) | Serum and vegetable samples | tandfonline.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Advancements

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures, resulting in faster analysis times, reduced solvent consumption, and improved peak resolution and sensitivity. researchgate.netresearchgate.net

Several UHPLC methods have been developed for the rapid and sensitive determination of alpha-carotene in various matrices. For instance, a UHPLC method was optimized for the analysis of carotenoids in food products, achieving the separation and quantification of seven carotenoids in under 8.5 minutes. researchgate.net Another UHPLC method allows for the simultaneous determination of alpha-carotene and other fat-soluble vitamins and carotenoids in human serum, demonstrating its suitability for clinical applications. nih.gov The separation is often performed on C18 columns, such as the Zorbax Eclipse Plus C18 or HSS T3. researchgate.netnih.gov The enhanced speed and efficiency of UHPLC make it a powerful tool for high-throughput analysis of alpha-carotene in large-scale studies. researchgate.net

| UHPLC Column | Mobile Phase Gradient | Analysis Time | Application | Reference |

| Zorbax Eclipse Plus C18 (1.8 µm) | Gradient solvent system | < 8.5 min | Food products | researchgate.net |

| HSS T3 (1.8 µm) | Gradient elution | Not specified | Human serum | nih.gov |

| Shim-pack XR-ODS (C18, 2.2 µm) | Methanol/Formic Acid/Ammonium Formate & Isopropanol/Formic Acid/Ammonium Formate | 12 min | Palm oil | embrapa.br |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Approaches

Gas Chromatography (GC) is less commonly used for the analysis of intact carotenoids like alpha-carotene due to their low volatility and thermal instability. mdpi.com Direct analysis by GC would require high temperatures that can cause degradation. Therefore, GC is primarily employed for the analysis of volatile carotenoid degradation products or after derivatization to convert the carotenoids into more volatile forms. creative-proteomics.commdpi.com

Supercritical Fluid Chromatography (SFC) for Alpha-Carotene Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of carotenoids, including α-carotene. uva.es This method utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to traditional liquid chromatography. uva.esthieme-connect.de

SFC is particularly well-suited for the analysis of nonpolar compounds like carotenes. uva.esthieme-connect.de It has demonstrated the ability to separate structurally similar carotenoids, including the cis/trans isomers of α-carotene. mdpi.comnih.gov For instance, a study successfully separated all-trans-α-carotene from its cis-isomers using capillary SFC with SB-cyanopropyl-50-polymethylsiloxane columns and carbon dioxide with 1% ethanol as the mobile phase. nih.gov The eluent was monitored at 453 or 461 nm. nih.gov

Modern SFC systems are often coupled with mass spectrometry (SFC-MS), providing a high degree of selectivity and sensitivity for trace compound analysis in complex samples. uva.es This hyphenation is beneficial for identifying and quantifying α-carotene in diverse food matrices such as microalgae and rosehip. mdpi.comresearchgate.net The use of advanced detectors like Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) and Atmospheric Pressure Chemical Ionization Triple Quadrupole Mass Spectrometry (APCI-QqQ/MS) further enhances the precision of mass-based identification. mdpi.com

Table 1: SFC Methodologies for Carotenoid Analysis Including Alpha-Carotene

| Feature | Description | Reference |

| Technique | Capillary Supercritical Fluid Chromatography (SFC) | nih.gov |

| Application | Separation of all-trans-α-carotene from its cis-isomers in carrots. | nih.gov |

| Column | Two SB-cyanopropyl-50-polymethylsiloxane columns. | nih.gov |

| Mobile Phase | Carbon dioxide with 1% ethanol. | nih.gov |

| Detection | UV at 453 or 461 nm. | nih.gov |

| Technique | Ultra-High Performance Supercritical Fluid Chromatography-Mass Spectrometry (UHPSFC-MS) | researchgate.net |

| Application | Separation of carotenoids, including α-carotene, in microalgae and rosehip extracts. | researchgate.net |

| Column | 1-aminoanthracene (1-AA) column. | researchgate.net |

| Detection | Electrospray ionization (ESI) in positive mode. | researchgate.net |

| LOD for α-carotene | 2.6 ng/mL | researchgate.net |

| LOQ for α-carotene | 7.8 ng/mL | researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of α-carotene.

Diode Array Detection (DAD), often coupled with High-Performance Liquid Chromatography (HPLC), is a common method for carotenoid analysis. scielo.br DAD measures the absorbance of compounds across a range of wavelengths simultaneously, providing a UV-visible absorption spectrum for each analyte. scioninstruments.com This is particularly useful for carotenoids, which exhibit characteristic absorption spectra in the visible region. scielo.br

The absorption spectrum of α-carotene can be compared with known standards for identification. scielo.br However, since many carotenoids have similar absorption profiles, DAD alone may not be conclusive for structural identification. scielo.br Despite this limitation, DAD is valued for its precision and accuracy in quantification. scielo.br In a study analyzing carotenoids in human red blood cells, HPLC-DAD was used to separate and detect six carotenoids, including α-carotene. nih.gov The combination of DAD with mass spectrometry provides a more robust identification. nih.govmdpi.com

Mass Spectrometry (MS) is a critical tool for the definitive identification and quantification of α-carotene. nih.gov When coupled with chromatographic techniques like HPLC or SFC, it allows for precise mass-based identification and structural characterization. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ionization source for nonpolar carotenoids like α-carotene. mdpi.comresearchgate.net APCI typically produces a dominant protonated molecular ion [M+H]+, which for α-carotene has a mass-to-charge ratio (m/z) of 536.4. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. A key fragment ion for α-carotene in positive ion APCI-MS/MS is observed at m/z 123, corresponding to the α-ionone moiety, which distinguishes it from its isomer, β-carotene. researchgate.net

Table 2: Mass Spectrometry Data for Alpha-Carotene

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Significance | Reference |

| Positive Ion APCI-MS/MS | 536.4 [M+H]+ | 123, 137, 413, 457 | The ion at m/z 123 (α-ionone moiety) is characteristic of α-carotene and differentiates it from β-carotene. | researchgate.net |

| Negative Ion APCI-MS/MS | - | 480 | Formed by retro-Diels-Alder fragmentation of the α-ionone moiety. | researchgate.net |

Advanced mass spectrometry techniques, such as Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) and Atmospheric Pressure Chemical Ionization Triple Quadrupole Mass Spectrometry (APCI-QqQ/MS), offer enhanced capabilities for α-carotene analysis.

QTOF-MS provides high-resolution mass measurements, enabling the differentiation of isomeric carotenoids. mdpi.com It allows for the rapid distinction between cis- and all-trans forms based on collision cross-section values with minimal ionization-induced isomerization. mdpi.com LC-QTOF-MS has been used to identify carotenoids in microalgae, analyzing compounds over a wide mass range. mdpi.com

APCI-QqQ-MS is a highly sensitive and selective technique used for targeted analysis. shimadzu.com An SFE-SFC-APCI-QqQ-MS method was developed for the direct identification of the native carotenoid composition in red habanero peppers, identifying compounds like α-carotene. shimadzu.comshimadzu.com This online approach reduces sample contamination and analysis time while improving precision. uva.esshimadzu.com

In Vitro Models for Bioaccessibility and Bioavailability Assessment

Understanding the bioaccessibility of α-carotene is crucial for evaluating its potential health benefits. In vitro digestion models are widely used for this purpose as they are faster and less expensive than human studies. sci-hub.se

Simulated gastrointestinal digestion protocols mimic the physiological conditions of the human digestive tract, including the oral, gastric, and intestinal phases. sci-hub.se These models are used to estimate the fraction of a nutrient, such as α-carotene, that is released from the food matrix and becomes available for absorption (bioaccessibility). sci-hub.senih.gov

The INFOGEST protocol is a widely applied standardized in vitro digestion method. researchgate.net Modifications to this protocol have been proposed to better assess the bioaccessibility of lipophilic compounds like carotenoids. researchgate.net One such adaptation involves separating the micellar fraction by high-speed centrifugation and performing an exhaustive extraction of carotenoids with an organic solvent. researchgate.net

Studies using these models have shown that the bioaccessibility of carotenoids is influenced by the food matrix. nih.gov For instance, the bioaccessibility of β-carotene from a mixed diet was found to be lower than from an oil-based supplement. nih.gov Similarly, the bioaccessibility of carotenoids in mandarin pulps has been investigated, with free (all-E)-β-cryptoxanthin showing higher bioaccessibility than β-carotene. researchgate.net These in vitro models provide valuable preliminary data on how different factors affect the potential uptake of α-carotene.

Cellular Uptake and Transport Assays

The investigation of alpha-carotene's journey from dietary sources into the human body relies heavily on sophisticated in vitro models that simulate the intestinal environment. Among these, the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer of enterocytes, stands as a cornerstone for studying cellular uptake and transport. These cells, when grown on permeable supports, create a two-compartment system that mimics the apical (lumen-facing) and basolateral (blood-facing) sides of the intestinal epithelium. harvestplus.org This setup allows researchers to meticulously track the movement of alpha-carotene across the cell layer.

Cellular uptake studies with Caco-2 cells have revealed that the transport of alpha-carotene is a facilitated process, not simple diffusion. nih.govnih.gov Key to this process is the scavenger receptor class B member 1 (SR-B1), a transporter protein also involved in cholesterol absorption. nih.govnih.gov Studies have demonstrated that inhibiting SR-B1 function, for instance through the use of specific antibodies, significantly reduces the uptake of alpha-carotene. nih.gov Furthermore, the cholesterol transport inhibitor ezetimibe (B1671841) has been shown to decrease the transport of alpha-carotene in Caco-2 cells by approximately 50%, suggesting a shared pathway. nih.gov Interestingly, the inhibitory effect of ezetimibe on carotenoid transport appears to be inversely related to the polarity of the carotenoid molecule. nih.gov

Competition for uptake among different carotenoids has also been observed. Research using Caco-2 cells has shown that the presence of β-carotene can significantly reduce the cellular uptake of alpha-carotene. nih.gov However, the reverse was not observed, indicating a competitive interaction at the transporter level where β-carotene may have a higher affinity. nih.gov

The process of studying carotenoid uptake involves several steps. First, the carotenoids must be released from the food matrix and incorporated into micelles, a process mimicked by in vitro digestion models. harvestplus.org These micellarized carotenoids are then introduced to the apical side of the Caco-2 cell monolayer. harvestplus.org After an incubation period, the amount of alpha-carotene taken up by the cells and the amount transported across the cell layer to the basolateral chamber are quantified, typically using high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net

Table 1: Key Proteins and Compounds in Alpha-Carotene Cellular Transport Studies

| Name | Type | Role in Alpha-Carotene Research |

|---|---|---|

| Caco-2 cells | Cell Line | A human colon adenocarcinoma cell line used to model the intestinal barrier and study nutrient absorption. harvestplus.orgnih.govnih.govmdpi.comresearchgate.net |

| Scavenger receptor class B member 1 (SR-B1) | Transporter Protein | Facilitates the transport of alpha-carotene across the apical membrane of enterocytes. nih.govnih.gov |

| Ezetimibe | Pharmaceutical Compound | An inhibitor of cholesterol absorption that also significantly reduces alpha-carotene transport, suggesting a shared absorption pathway. nih.gov |

| β-Carotene | Carotenoid | Competes with alpha-carotene for cellular uptake, indicating a shared transport mechanism. nih.gov |

Challenges and Innovations in Alpha-Carotene Analysis

The accurate and reliable analysis of alpha-carotene is fraught with challenges stemming from its chemical nature and its presence in complex biological matrices. However, ongoing innovations in analytical chemistry are continuously addressing these hurdles, leading to more precise and efficient methodologies.

Addressing Stability and Degradation Issues During Analysis

A primary challenge in alpha-carotene analysis is its inherent instability. nih.gov Its structure, rich in conjugated double bonds, makes it highly susceptible to isomerization and oxidation when exposed to factors like light, heat, oxygen, and acids. nih.govmdpi.comservice.gov.uk This degradation can occur at every stage of analysis, from sample collection and preparation to extraction and final measurement, leading to inaccurate quantification. service.gov.uk For instance, the simple act of slicing or juicing fruits can release organic acids that promote the conversion of the naturally predominant all-trans isomer to various cis-isomers, which may have different biological activities. service.gov.uk

To mitigate degradation, stringent precautions are necessary. These include handling samples under subdued or red light, using antioxidants, and storing samples and extracts at low temperatures (below -20°C) under an inert atmosphere (e.g., nitrogen or argon). researchgate.netpnas.org The choice of extraction and processing methods also plays a crucial role. While heat treatment can sometimes enhance the extractability of carotenoids from the food matrix, it can also lead to oxidative losses. nih.gov Encapsulation techniques, such as freeze-drying and spray-drying, are being explored as promising strategies to protect alpha-carotene from degradation during storage and processing. mdpi.com Studies have shown that encapsulation can significantly extend the shelf-life of alpha-carotene. mdpi.com

Enhancing Extraction Efficiency and Analytical Sensitivity

Extracting alpha-carotene completely from its matrix is another significant hurdle. mdpi.com In plant-based foods, carotenoids are often tightly bound within the cellular structure, associated with proteins and lipids, which necessitates robust extraction procedures. service.gov.ukmdpi.com Traditional methods like maceration and Soxhlet extraction often require large volumes of organic solvents and lengthy processing times, increasing the risk of degradation. mdpi.com

Modern extraction techniques are being developed to improve efficiency and reduce solvent consumption. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) use physical forces to disrupt cell walls and enhance solvent penetration, leading to higher yields in shorter times. researchgate.netpreprints.org Supercritical fluid extraction (SFE) with carbon dioxide is another green alternative that is particularly suitable for heat-sensitive compounds like alpha-carotene. mdpi.comnih.gov The efficiency of SFE can be further enhanced by using co-solvents like ethanol. nih.gov